molecular formula C29H35NO8 B1214304 Brontisol CAS No. 2169-75-7

Brontisol

Cat. No. B1214304
CAS RN: 2169-75-7
M. Wt: 525.6 g/mol
InChI Key: CHQGYMXXKZPWOI-UHFFFAOYSA-N
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Description

Brontisol is a synthetic glucocorticoid that is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a potent steroid that is structurally similar to cortisol, the natural glucocorticoid hormone produced by the adrenal glands. Brontisol is used in a variety of research applications, including the study of inflammatory diseases, autoimmune disorders, and cancer.

Scientific Research Applications

Anticonvulsant Research

Brontisol's role in epilepsy treatment has been a focus of scientific research. One study discusses the historical development of anticonvulsant drugs, highlighting the need for more effective medications for epilepsy control. In this context, compounds like Brontisol, offering high protection against convulsions, are significant (Smith & Forster, 1954).

Toxicity Studies

Research has also been conducted on the toxicological impact of substances similar to Brontisol. A study examines the morphofunctional changes in the liver and bronchus following aerosol treatment with insecticides, which can be relevant for understanding Brontisol's effects in similar contexts (Nishanov et al., 2020).

Atmospheric Chemistry

Brontisol's derivatives, specifically bromine monoxide, have been studied in the context of atmospheric chemistry. Research involving SCIAMACHY limb measurements provides insights into the vertical distributions of bromine monoxide, which is crucial for understanding atmospheric processes and the impact of related compounds like Brontisol (Rozanov et al., 2011).

Polymer Blend Research

In the field of materials science, Brontisol derivatives are utilized in controlling the morphology and crystallization of semiconducting polymer blends. This research highlights the additive's role in improving the phase separation and purity in organic photovoltaic devices (Liu et al., 2012).

Medical Research

Another avenue of research is the investigation of Brontisol in the context of medical conditions like senile dementia. A study focused on the clinical and electroencephalographic effects of Brontisol on patients with various forms of dementia, emphasizing its potential therapeutic applications (Borenstein et al., 1981).

Environmental Impact Studies

Brontisol-related compounds have also been the subject of environmental studies. Research examining flame retardants in biosolids applied to land revealed high concentrations of brominated diphenyl ethers, indicating a need for further investigation into the environmental consequences of such practices (Hale et al., 2001).

properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO.C6H8O7/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-9,18-20,23H,10-15H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQGYMXXKZPWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deptropine dihydrogen citrate

CAS RN

2169-75-7
Record name Brontisol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deptropine dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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